molecular formula C24H31N3O4S B6035792 [4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-2-sulfanylidene-1,4,6,8-tetrahydroquinolin-3-ylidene]methylideneazanide;morpholin-4-ium

[4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-2-sulfanylidene-1,4,6,8-tetrahydroquinolin-3-ylidene]methylideneazanide;morpholin-4-ium

Cat. No.: B6035792
M. Wt: 457.6 g/mol
InChI Key: IMYTXSSGTVTIGI-UHFFFAOYSA-O
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Description

The compound [4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-2-sulfanylidene-1,4,6,8-tetrahydroquinolin-3-ylidene]methylideneazanide;morpholin-4-ium is a complex organic molecule with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and presence in many pharmacologically relevant molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-2-sulfanylidene-1,4,6,8-tetrahydroquinolin-3-ylidene]methylideneazanide;morpholin-4-ium can be achieved through a multi-step process involving several key reactions. One common approach involves the Povarov cycloaddition reaction, which combines an aniline derivative, an aldehyde, and an alkene to form the quinoline core . The reaction conditions typically include the use of a Lewis acid catalyst and a solvent such as ethanol or acetonitrile.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as employing deep eutectic solvents, can enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

[4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-2-sulfanylidene-1,4,6,8-tetrahydroquinolin-3-ylidene]methylideneazanide;morpholin-4-ium: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

[4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-2-sulfanylidene-1,4,6,8-tetrahydroquinolin-3-ylidene]methylideneazanide;morpholin-4-ium: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-2-sulfanylidene-1,4,6,8-tetrahydroquinolin-3-ylidene]methylideneazanide;morpholin-4-ium involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as NF-κB, which plays a crucial role in inflammation and cancer . Additionally, it can modulate the activity of retinoid nuclear receptors, impacting metabolic and immunological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-2-sulfanylidene-1,4,6,8-tetrahydroquinolin-3-ylidene]methylideneazanide;morpholin-4-ium stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-2-sulfanylidene-1,4,6,8-tetrahydroquinolin-3-ylidene]methylideneazanide;morpholin-4-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N2O3S.C4H9NO/c1-20(2)8-13-18(14(23)9-20)17(12(10-21)19(26)22-13)11-5-6-15(24-3)16(7-11)25-4;1-3-6-4-2-5-1/h5-7,17H,8-9H2,1-4H3,(H,22,26);5H,1-4H2/q-1;/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYTXSSGTVTIGI-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C=[N-])C(=S)N2)C3=CC(=C(C=C3)OC)OC)C(=O)C1)C.C1COCC[NH2+]1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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